molecular formula C21H26N2O2Si B15352324 3-Hydroxy Carbamazepine tert-Butyldimethylsilyl Ether

3-Hydroxy Carbamazepine tert-Butyldimethylsilyl Ether

Cat. No.: B15352324
M. Wt: 366.5 g/mol
InChI Key: USZVROVOMRNEDW-UHFFFAOYSA-N
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Description

3-Hydroxy Carbamazepine tert-Butyldimethylsilyl Ether is a chemical compound with the molecular formula C21H26N2O2Si and a molecular weight of 366.53. It is a derivative of carbamazepine, a medication primarily used in the treatment of epilepsy and bipolar disorder. This compound is often utilized in proteomics research and other scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Carbamazepine tert-Butyldimethylsilyl Ether typically involves the protection of the hydroxyl group of carbamazepine using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy Carbamazepine tert-Butyldimethylsilyl Ether can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The major product is typically the corresponding carbonyl compound.

  • Reduction: The major product is the reduced form of the compound.

  • Substitution: The major product is the substituted derivative of the compound.

Scientific Research Applications

3-Hydroxy Carbamazepine tert-Butyldimethylsilyl Ether is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis and as a protecting group in multi-step synthesis processes.

  • Biology: Employed in proteomics research to study protein interactions and modifications.

  • Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

  • Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 3-Hydroxy Carbamazepine tert-Butyldimethylsilyl Ether exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Hydroxy Carbamazepine tert-Butyldimethylsilyl Ether is similar to other carbamazepine derivatives and silyl-protected compounds. its unique structure and properties set it apart from these compounds. Some similar compounds include:

  • Carbamazepine

  • Carbamazepine-10,11-epoxide

  • Phenytoin

  • Valproic Acid

These compounds share similarities in their chemical structure and therapeutic uses but differ in their specific applications and mechanisms of action.

Properties

Molecular Formula

C21H26N2O2Si

Molecular Weight

366.5 g/mol

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxybenzo[b][1]benzazepine-11-carboxamide

InChI

InChI=1S/C21H26N2O2Si/c1-21(2,3)26(4,5)25-17-13-12-16-11-10-15-8-6-7-9-18(15)23(20(22)24)19(16)14-17/h6-14H,1-5H3,(H2,22,24)

InChI Key

USZVROVOMRNEDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=CC3=CC=CC=C3N2C(=O)N)C=C1

Origin of Product

United States

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